molecular formula C15H8F6N4O5 B11956429 1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea CAS No. 16588-84-4

1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea

Cat. No.: B11956429
CAS No.: 16588-84-4
M. Wt: 438.24 g/mol
InChI Key: KNPDCHUYOYOZIA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and electronic interactions due to the presence of nitro and trifluoromethyl groups. These interactions may influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

16588-84-4

Molecular Formula

C15H8F6N4O5

Molecular Weight

438.24 g/mol

IUPAC Name

1,3-bis[4-nitro-2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H8F6N4O5/c16-14(17,18)9-5-7(24(27)28)1-3-11(9)22-13(26)23-12-4-2-8(25(29)30)6-10(12)15(19,20)21/h1-6H,(H2,22,23,26)

InChI Key

KNPDCHUYOYOZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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